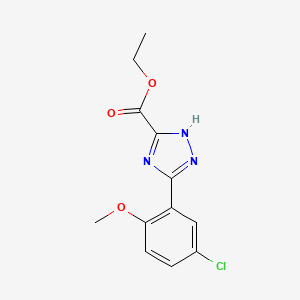![molecular formula C20H22N2O5 B13681300 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is an organic compound with the molecular formula C20H22N2O5. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected isopropylamino group and a nitrophenyl group attached to a propanone backbone. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone typically involves multiple steps:
Protection of the amine group: The isopropylamine is first protected using a carbobenzyloxy (Cbz) group.
Formation of the nitrophenyl intermediate: The nitrophenyl group is introduced through nitration of a suitable aromatic precursor.
Coupling reaction: The protected amine and nitrophenyl intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-[Cbz-(isopropyl)amino]-1-(2-aminophenyl)-1-propanone.
Substitution: Various halogenated derivatives.
Hydrolysis: 3-(isopropylamino)-1-(2-nitrophenyl)-1-propanone.
Applications De Recherche Scientifique
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the isopropylamino group can form hydrogen bonds with target proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Cbz-(methyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(ethyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(tert-butyl)amino]-1-(2-nitrophenyl)-1-propanone
Uniqueness
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, affecting the compound’s interaction with molecular targets, while the nitrophenyl group enhances its electron-withdrawing properties.
Propriétés
Formule moléculaire |
C20H22N2O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
benzyl N-[3-(2-nitrophenyl)-3-oxopropyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H22N2O5/c1-15(2)21(20(24)27-14-16-8-4-3-5-9-16)13-12-19(23)17-10-6-7-11-18(17)22(25)26/h3-11,15H,12-14H2,1-2H3 |
Clé InChI |
PKBRGRUHMWLSNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)





![Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate](/img/structure/B13681253.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)

![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)

![6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine](/img/structure/B13681261.png)
